1-Aminoanthraquinone-2-carboxylic acid

Catalog No.
S1894502
CAS No.
82-24-6
M.F
C15H9NO4
M. Wt
267.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Aminoanthraquinone-2-carboxylic acid

CAS Number

82-24-6

Product Name

1-Aminoanthraquinone-2-carboxylic acid

IUPAC Name

1-amino-9,10-dioxoanthracene-2-carboxylic acid

Molecular Formula

C15H9NO4

Molecular Weight

267.24 g/mol

InChI

InChI=1S/C15H9NO4/c16-12-10(15(19)20)6-5-9-11(12)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H,16H2,(H,19,20)

InChI Key

MMKNBFSDCOALQO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)O)N
  • Organic Synthesis

    The presence of an amino group and a carboxylic acid group makes 1-AAQCA a bifunctional molecule, meaning it can participate in various organic reactions. Researchers might explore its use as a building block for more complex molecules with desired properties [].

  • Dye Precursor

    Anthraquinones are a class of compounds known for their vibrant colors and are commonly used as dyes []. The amino group in 1-AAQCA might influence its dyeing properties, making it a potential candidate for investigation in dye development.

  • Material Science

    Anthraquinone derivatives have been explored for their applications in optoelectronic devices like organic light-emitting diodes (OLEDs) due to their interesting electrical and light-emitting properties. The introduction of the amino group in 1-AAQCA could potentially affect its suitability for such applications, prompting further research.

1-Aminoanthraquinone-2-carboxylic acid is an organic compound with the molecular formula C15H9NO4 and a molecular weight of approximately 267.24 g/mol. It is characterized by its red needle-like crystalline structure, which can be obtained from glacial acetic acid. The compound features an anthraquinone backbone with an amino group at the first position and a carboxylic acid group at the second position, contributing to its unique chemical properties and reactivity .

Currently, there's no documented research on the specific mechanism of action of 1-AAQCA in biological systems.

  • Limited information exists on the specific hazards associated with 1-AAQCA. However, as with many aromatic compounds, it's advisable to handle it with care, wearing gloves and working in a well-ventilated area due to potential skin irritation and respiratory issues upon inhalation.
Typical of amino acids and anthraquinones:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acid-Base Reactions: The carboxylic acid group can donate protons, making it reactive in acid-base chemistry.
  • Reduction Reactions: The carbonyl groups in the anthraquinone structure can be reduced to form alcohols or other derivatives.

These reactions are significant for synthesizing derivatives that may exhibit varied biological activities and applications in dyeing and pharmaceuticals.

1-Aminoanthraquinone-2-carboxylic acid exhibits notable biological activities, particularly in the fields of pharmacology and biochemistry:

  • Antimicrobial Properties: Studies have indicated that this compound possesses antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents .
  • Anticancer Activity: Research suggests potential anticancer properties, as it may induce apoptosis in cancer cells through various mechanisms, including oxidative stress pathways .
  • Enzyme Inhibition: The compound has been studied for its ability to inhibit certain enzymes, which could be useful in therapeutic applications targeting specific diseases.

Several synthesis methods have been reported for 1-aminoanthraquinone-2-carboxylic acid:

  • Direct Amination: This involves the reaction of anthraquinone-2-carboxylic acid with ammonia or amines under specific conditions to introduce the amino group.
  • Reduction of Anthraquinone Derivatives: Starting from anthraquinone derivatives, selective reduction of carbonyl groups followed by amination can yield the desired product.
  • Cyclization Reactions: Employing cyclization techniques using appropriate precursors can also lead to the formation of 1-aminoanthraquinone-2-carboxylic acid .

The applications of 1-aminoanthraquinone-2-carboxylic acid are diverse:

  • Dye Industry: Due to its vibrant color properties, it is used as a dye for textiles and other materials.
  • Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in antimicrobial and anticancer therapies.
  • Research: Utilized in biochemical research for studying enzyme interactions and cellular processes.

Several compounds share structural similarities with 1-aminoanthraquinone-2-carboxylic acid. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
AnthraquinoneLacks amino and carboxylic groupsPrimarily used as a dye; less biological activity
1-AminoanthraquinoneContains an amino groupExhibits enhanced biological activity
Anthraquinone-2-carboxylic AcidSimilar carboxylic structure but lacks amino groupUsed mainly in dyeing; less pharmacological interest
1-HydroxyanthraquinoneHydroxyl instead of amino groupDifferent reactivity; used in different applications

The uniqueness of 1-aminoanthraquinone-2-carboxylic acid lies in its combination of both amino and carboxylic functionalities, which enhances its reactivity and potential biological applications compared to other similar compounds.

XLogP3

2.3

Melting Point

295.5 °C

UNII

413N4ED0PF

Other CAS

82-24-6

Wikipedia

1-aminoanthraquinone-2-carboxylic acid

General Manufacturing Information

2-Anthracenecarboxylic acid, 1-amino-9,10-dihydro-9,10-dioxo-: ACTIVE

Dates

Modify: 2023-08-16

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